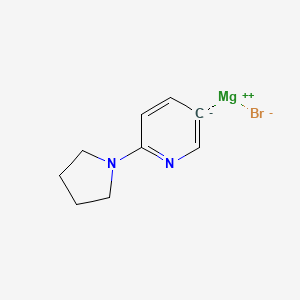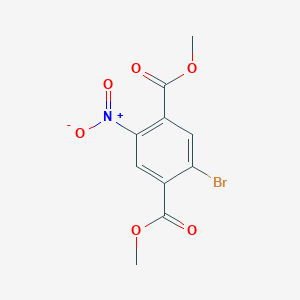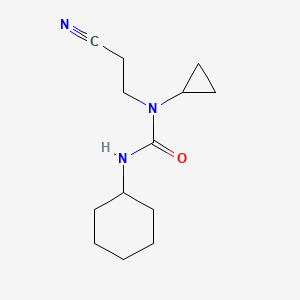
1-(2-Cyanoethyl)-3-cyclohexyl-1-cyclopropylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyanoethyl)-3-cyclohexyl-1-cyclopropylurea is an organic compound with a unique structure that combines a cyanoethyl group, a cyclohexyl group, and a cyclopropyl group attached to a urea backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyanoethyl)-3-cyclohexyl-1-cyclopropylurea typically involves the reaction of cyclohexyl isocyanate with 1-(2-cyanoethyl)-cyclopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions may include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Cyanoethyl)-3-cyclohexyl-1-cyclopropylurea can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted urea derivatives.
Applications De Recherche Scientifique
1-(2-Cyanoethyl)-3-cyclohexyl-1-cyclopropylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Cyanoethyl)-3-cyclohexyl-1-cyclopropylurea involves its interaction with specific molecular targets. The cyanoethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The cyclohexyl and cyclopropyl groups may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating enzyme activity and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
- N,N,N′,N′-tetrakis(2-cyanoethyl)-1,2-ethylenediamine
- 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite
Comparison: 1-(2-Cyanoethyl)-3-cyclohexyl-1-cyclopropylurea is unique due to its combination of a cyanoethyl group with cyclohexyl and cyclopropyl groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may offer enhanced stability, reactivity, and potential for specific applications in pharmaceuticals and materials science.
Propriétés
Formule moléculaire |
C13H21N3O |
|---|---|
Poids moléculaire |
235.33 g/mol |
Nom IUPAC |
1-(2-cyanoethyl)-3-cyclohexyl-1-cyclopropylurea |
InChI |
InChI=1S/C13H21N3O/c14-9-4-10-16(12-7-8-12)13(17)15-11-5-2-1-3-6-11/h11-12H,1-8,10H2,(H,15,17) |
Clé InChI |
AHHGLTLSNNTSLI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)N(CCC#N)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14891608.png)
![Methyl 2-((3aS,4R,6R,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14891614.png)
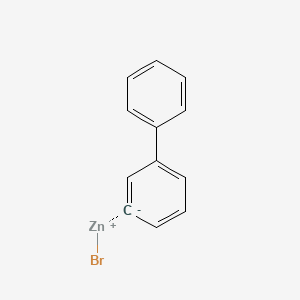

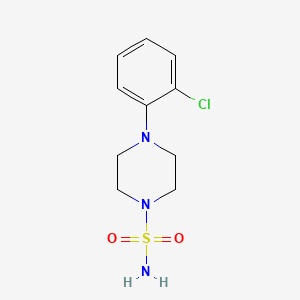
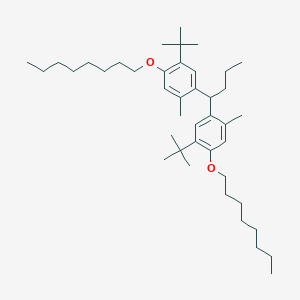
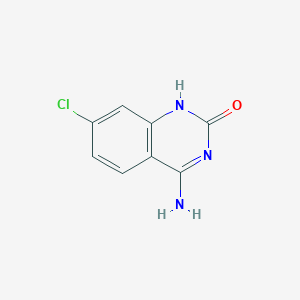

![[1,3,4]Thiadiazol-2-yl-carbamic acid methyl ester](/img/structure/B14891651.png)

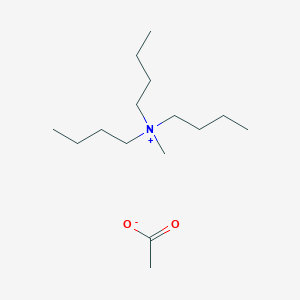
![N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide](/img/structure/B14891671.png)
